molecular formula C3H2Cl2O2 B14471115 3,3-Dichloro-2-oxopropanal CAS No. 69299-64-5

3,3-Dichloro-2-oxopropanal

Cat. No.: B14471115
CAS No.: 69299-64-5
M. Wt: 140.95 g/mol
InChI Key: UDKPUMIVAFBFGT-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-oxopropanal is an organic compound with the molecular formula C₃H₂Cl₂O₂ It is a chlorinated aldehyde and ketone, characterized by the presence of two chlorine atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-2-oxopropanal can be achieved through several methods. One common approach involves the chlorination of acetic acid derivatives. For instance, the chlorination of acetic acid or chloroacetic acid can yield dichloroacetic acid, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of chloral hydrate as a starting material. The reaction involves the addition of calcium carbonate and sodium cyanide to chloral hydrate, followed by acidification and extraction to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3,3-Dichloro-2-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-oxopropanal involves its interaction with specific molecular targets. For example, it acts as an inhibitor of phosphoenolpyruvate carboxylase, an enzyme involved in photosynthesis. This inhibition affects the carboxylation efficiency and overall photosynthetic activity in plants . The compound’s effects on other biological pathways are also being investigated.

Properties

CAS No.

69299-64-5

Molecular Formula

C3H2Cl2O2

Molecular Weight

140.95 g/mol

IUPAC Name

3,3-dichloro-2-oxopropanal

InChI

InChI=1S/C3H2Cl2O2/c4-3(5)2(7)1-6/h1,3H

InChI Key

UDKPUMIVAFBFGT-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=O)C(Cl)Cl

Origin of Product

United States

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